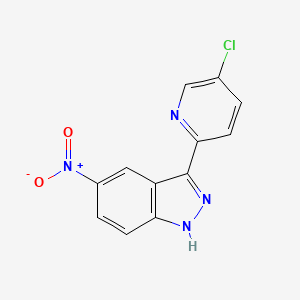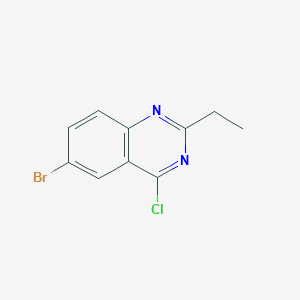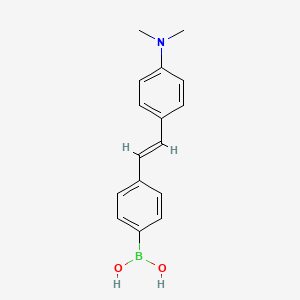
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Brom-5-(1H-Pyrrol-1-yl)isochinolin ist eine heterocyclische Verbindung, die sowohl Brom- als auch Pyrrol-Funktionalitäten aufweist, die an einem Isochinolin-Kern gebunden sind
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Bromierung von Isochinolin mit Brom in Nitrobenzol, die 4-Brom-isochinolin ergibt . Dieser Zwischenprodukt kann dann unter geeigneten Bedingungen mit Pyrrol umgesetzt werden, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 4-Brom-5-(1H-Pyrrol-1-yl)isochinolin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, wie Temperatur, Lösungsmittel und Katalysatoren, um höhere Ausbeuten und Reinheiten zu erzielen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bromination of isoquinoline using bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This intermediate can then be reacted with pyrrole under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Brom-5-(1H-Pyrrol-1-yl)isochinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Pyrrol- und Isochinolinringe können an Oxidations- und Reduktionsreaktionen teilnehmen.
Kupplungsreaktionen: Die Verbindung kann in Suzuki-Miyaura-Kupplungsreaktionen verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile wie Amine oder Thiole können das Bromatom unter basischen Bedingungen ersetzen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat können zur Oxidation des Pyrrolrings verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können den Isochinolinring reduzieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Isochinoline ergeben, während Kupplungsreaktionen komplexe polycyclische Strukturen erzeugen können.
Wissenschaftliche Forschungsanwendungen
4-Brom-5-(1H-Pyrrol-1-yl)isochinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung kann in der Untersuchung biologischer Pfade und als Sonde in biochemischen Assays verwendet werden.
Industrie: Es kann bei der Synthese von Materialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-5-(1H-Pyrrol-1-yl)isochinolin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine funktionellen Gruppen. Das Bromatom kann an Halogenbindungen teilnehmen, während die Pyrrol- und Isochinolinringe π-π-Wechselwirkungen mit aromatischen Resten in Proteinen oder anderen Biomolekülen eingehen können . Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und so zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the pyrrole and isoquinoline rings can engage in π-π interactions with aromatic residues in proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Brom-4-(Pyrrolidin-1-yl)isochinolin: Diese Verbindung hat eine ähnliche Struktur, aber mit einem Pyrrolidinring anstelle eines Pyrrolrings.
4-Brom-isochinolin: Fehlt die Pyrrol-Einheit, wodurch es in bestimmten Reaktionen weniger vielseitig ist.
4-(1H-Pyrrol-1-yl)benzoesäure: Enthält einen Pyrrolring, ist aber an eine Benzoesäure anstelle eines Isochinolin-Kerns gebunden.
Einzigartigkeit
4-Brom-5-(1H-Pyrrol-1-yl)isochinolin ist einzigartig durch das Vorhandensein von sowohl Brom- als auch Pyrrol-Funktionalitäten auf einem Isochinolin-Gerüst
Eigenschaften
CAS-Nummer |
62781-92-4 |
|---|---|
Molekularformel |
C13H9BrN2 |
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
4-bromo-5-pyrrol-1-ylisoquinoline |
InChI |
InChI=1S/C13H9BrN2/c14-11-9-15-8-10-4-3-5-12(13(10)11)16-6-1-2-7-16/h1-9H |
InChI-Schlüssel |
TZHZBLZTFPVUMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC=CC3=CN=CC(=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)



![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)





